3-Methylazetidine-1-sulfonamide
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Overview
Description
3-Methylazetidine-1-sulfonamide is a chemical compound with the molecular formula C4H10N2O2S . It is stored in a dry room at room temperature . The compound is solid or liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 150.2 . It is stored in a dry room at room temperature . The compound is solid or liquid in its physical form .Mechanism of Action
Target of Action
3-Methylazetidine-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of DHPS, preventing PABA from binding and thus inhibiting the enzyme . This results in the disruption of folic acid synthesis, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis disrupts DNA synthesis and cell division, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are known to have good oral bioavailability, are metabolized in the liver, and are excreted in the urine . These properties can impact the drug’s effectiveness and dosage regimen.
Result of Action
The molecular effect of this compound is the inhibition of DHPS, which leads to the disruption of folic acid synthesis . On a cellular level, this results in the inhibition of bacterial growth and reproduction, as folic acid is essential for these processes .
Safety and Hazards
The safety information for 3-Methylazetidine-1-sulfonamide indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a class of compounds to which 3-Methylazetidine-1-sulfonamide belongs, are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Metabolic Pathways
Sulfonamides are known to undergo metabolism in the liver and are excreted by the kidneys .
Properties
IUPAC Name |
3-methylazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGFRVSZZIUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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